N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with methoxyphenyl and methoxypropan-2-yl groups
Preparation Methods
The synthesis of N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through cyclization reactions involving appropriate precursors. The methoxyphenyl and methoxypropan-2-yl groups are then introduced through substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N4-(4-methoxyphenyl)-N6-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other similar compounds, such as:
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: This compound shares a similar core structure but differs in the substituents attached to the core.
N(4),N(4′)-Bis[(E)-(4-methoxyphenyl)methylidene][1,1′-biphenyl]-4,4′-diamine: This compound has a different core structure but similar methoxyphenyl substituents
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-10(9-23-2)18-16-20-14(13-8-17-22-15(13)21-16)19-11-4-6-12(24-3)7-5-11/h4-8,10H,9H2,1-3H3,(H3,17,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWDLZHPQDTRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=NC2=C(C=NN2)C(=N1)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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